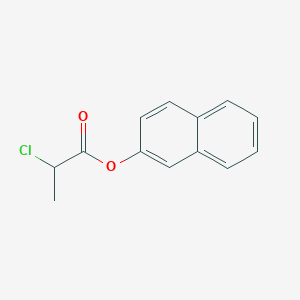
Naphthalen-2-yl 2-chloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-2-yl 2-chloropropanoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a naphthalene ring system fused with a 2-chloropropanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 2-chloropropanoate typically involves the esterification of naphthalen-2-ol with 2-chloropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-2-yl 2-chloropropanoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The chlorine atom in the 2-chloropropanoate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted naphthalenes depending on the nucleophile used
Aplicaciones Científicas De Investigación
Naphthalen-2-yl 2-chloropropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Naphthalen-2-yl 2-chloropropanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
Naphthalen-2-yl acetate: Similar structure but with an acetate group instead of a 2-chloropropanoate group.
Naphthalen-2-yl propanoate: Similar structure but with a propanoate group instead of a 2-chloropropanoate group.
Uniqueness
Naphthalen-2-yl 2-chloropropanoate is unique due to the presence of the 2-chloropropanoate group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The chlorine atom in the 2-chloropropanoate group allows for specific substitution reactions that are not possible with other similar compounds.
Propiedades
Número CAS |
106647-76-1 |
|---|---|
Fórmula molecular |
C13H11ClO2 |
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
naphthalen-2-yl 2-chloropropanoate |
InChI |
InChI=1S/C13H11ClO2/c1-9(14)13(15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 |
Clave InChI |
BZROKMDIARZIQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC1=CC2=CC=CC=C2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


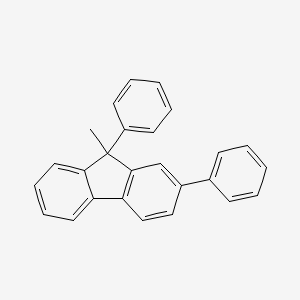
![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)
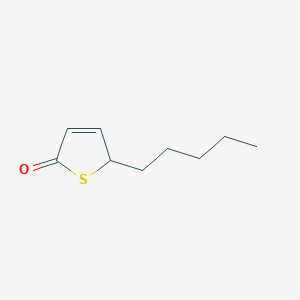
![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
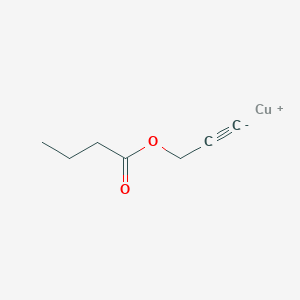
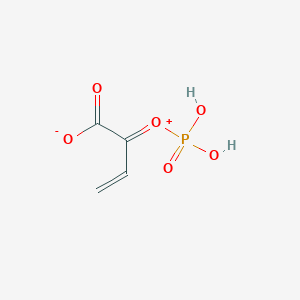
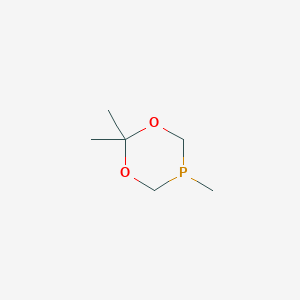
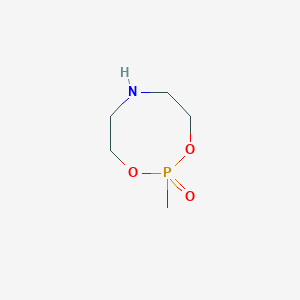
![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)

![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)
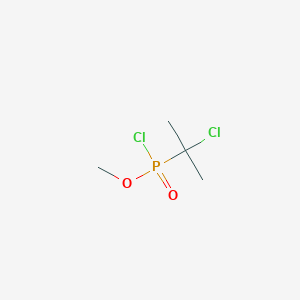
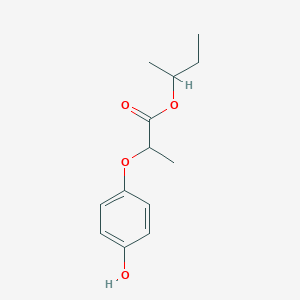
![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)
